2-Thienyl-N,N-bis(2-thienylmethylene)methanediamine is a chemical compound with the molecular formula and a molar mass of 316.46 g/mol. It is classified as an organic compound featuring both nitrogen and sulfur atoms, specifically in the form of thienyl groups. The compound is known for its potential applications in various fields, including medicinal chemistry and material science.
This compound is identified by its CAS number 314280-18-7 and is categorized under thienyl derivatives. Its structure consists of two thienylmethylene groups attached to a central methanediamine moiety, making it a significant subject of study in organic synthesis and coordination chemistry.
The synthesis of 2-Thienyl-N,N-bis(2-thienylmethylene)methanediamine typically involves a condensation reaction. This process can be outlined as follows:
Technical details regarding specific reaction conditions (temperature, time, and solvent) can vary based on the specific synthetic route employed, but generally aim for optimal yield and purity.
The molecular structure of 2-Thienyl-N,N-bis(2-thienylmethylene)methanediamine can be represented as follows:
InChI=1/C15H12N2S3/c1-4-12(18-7-1)10-16-15(14-6-3-9-20-14)17-11-13-5-2-8-19-13/h1-11,15H/b16-10+,17-11+
The structural characteristics contribute to its reactivity and potential applications in various chemical processes.
2-Thienyl-N,N-bis(2-thienylmethylene)methanediamine can participate in several chemical reactions:
Technical details regarding these reactions often require specific conditions such as pH control, temperature adjustments, and the presence of catalysts.
The mechanism of action for 2-Thienyl-N,N-bis(2-thienylmethylene)methanediamine primarily involves its ability to coordinate with metal ions or engage in redox reactions.
Data regarding specific mechanisms often require detailed kinetic studies and spectroscopic analysis to elucidate the pathways involved.
These properties suggest that the compound is relatively stable under standard conditions but may require careful handling due to its irritant nature.
2-Thienyl-N,N-bis(2-thienylmethylene)methanediamine has several potential applications:
Continued research into this compound may reveal further applications across multiple scientific disciplines, enhancing our understanding of its utility in both theoretical and practical contexts.
CAS No.: 4678-45-9
CAS No.: 20298-86-6
CAS No.: 13465-08-2
CAS No.: 4720-09-6
CAS No.:
CAS No.: 4685-03-4